N-benzyloxycarbonyl-L-leucylglycine

Catalog No.
S783303
CAS No.
2706-38-9
M.F
C16H22N2O5
M. Wt
322.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyloxycarbonyl-L-leucylglycine

CAS Number

2706-38-9

Product Name

N-benzyloxycarbonyl-L-leucylglycine

IUPAC Name

2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

InChI

InChI=1S/C16H22N2O5/c1-11(2)8-13(15(21)17-9-14(19)20)18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,21)(H,18,22)(H,19,20)

InChI Key

YJNQRRCNDSQTQO-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1

Peptide Synthesis

Z-Leu-Gly is a key building block in peptide synthesis, particularly for the creation of small peptides or the C-terminal portion of larger ones. The Z group acts as a protecting group for the leucine's amino group, ensuring it doesn't participate in unwanted reactions during peptide chain assembly. Once the desired peptide sequence is formed, the Z group can be selectively removed under specific conditions to reveal the free amino group at the N-terminus [1]. This allows for further manipulation or conjugation with other molecules.

Here are some resources for peptide synthesis using Z-Leu-Gly:

  • "[A Beginner's Guide to Solid-Phase Peptide Synthesis]"() by M. Bodanszky in Peptide Chemistry: A Practical Workbook (2005)

Study of Enzyme Specificity

Z-Leu-Gly can be used as a substrate to study the substrate specificity of proteases (enzymes that cleave peptide bonds). The presence or absence of cleavage activity by a specific protease can provide insights into its preferred amino acid sequence for peptide bond hydrolysis. Modifying the amino acid composition of Z-Leu-Gly can further elucidate the protease's recognition and binding site for substrates [2].

  • "[Enzymatic Assay of Trypsin-Like Proteases]"() by N.E. Rawlings and A.J. Barrett in Methods in Enzymology (1994)

Model Peptide for Biophysical Studies

Due to its relatively simple structure, Z-Leu-Gly can serve as a model peptide for various biophysical studies, such as investigations into protein-peptide interactions, peptide folding dynamics, and membrane permeability. The presence of the aromatic Z group and the aliphatic side chain of leucine can provide valuable information about the interactions between the peptide and other molecules or biological environments [3].

  • "[Conformational Analysis of Peptides Using Nuclear Magnetic Resonance Spectroscopy]"() by C.D. Schlamadinger and K. Wüthrich in Annual Review of Biophysics and Biomolecular Structure (1994)

N-benzyloxycarbonyl-L-leucylglycine is a dipeptide derivative formed from L-leucine and glycine, with a benzyloxycarbonyl protective group on the nitrogen of L-leucine. This compound has the molecular formula C14H19N2O4C_{14}H_{19}N_{2}O_{4} and a molecular weight of approximately 265.31 g/mol. It appears as a colorless to light yellow liquid and is primarily utilized in peptide synthesis and research applications due to its stability and reactivity in various

Z-Leu-Gly itself does not possess a specific mechanism of action in biological systems. Its primary function is as a protected dipeptide unit for peptide synthesis. Once incorporated into a larger peptide sequence, the specific activity will depend on the overall structure and function of the resulting peptide.

  • Dust inhalation: Avoid inhaling dust particles as it may cause irritation to the respiratory tract.
  • Skin and eye contact: Wear gloves and safety glasses to prevent skin and eye irritation.
  • Proper disposal: Dispose of according to local regulations for laboratory waste.
Typical of amino acids and peptides. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the benzyloxycarbonyl group can be removed, yielding L-leucylglycine.
  • Coupling Reactions: It can react with other amino acids or peptide derivatives to form larger peptides through amide bond formation.
  • Deprotection Reactions: The benzyloxycarbonyl group can be selectively removed using hydrogenation or acid treatment, facilitating further functionalization or incorporation into larger peptide sequences .

The synthesis of N-benzyloxycarbonyl-L-leucylglycine typically involves:

  • Protection of L-leucine: The amino group of L-leucine is protected using benzyloxycarbonyl chloride.
  • Coupling with Glycine: The protected L-leucine is then reacted with glycine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) to facilitate amide bond formation.
  • Purification: The product is purified using techniques such as chromatography to isolate N-benzyloxycarbonyl-L-leucylglycine from unreacted starting materials and by-products .

N-benzyloxycarbonyl-L-leucylglycine finds applications in various fields:

  • Peptide Synthesis: It is used as a building block in the synthesis of more complex peptides.
  • Drug Development: Its derivatives may serve as potential therapeutic agents due to their biological properties.
  • Research: Utilized in studies exploring amino acid interactions and peptide functionalities .

Interaction studies involving N-benzyloxycarbonyl-L-leucylglycine focus on its reactivity with other amino acids and peptides. These studies often assess how the protective group influences the reactivity and stability of the amino acid during synthesis processes. Additionally, investigations into its interactions with enzymes involved in peptide bond formation can provide insights into its utility in biocatalysis and pharmaceutical applications .

N-benzyloxycarbonyl-L-leucylglycine shares structural similarities with various other amino acid derivatives. Some notable compounds include:

  • N-Benzyloxycarbonyl-L-leucine: A single amino acid derivative that serves as a precursor for peptide synthesis.
  • N-Acetyl-L-glycine: Another amino acid derivative that differs by having an acetyl group instead of a benzyloxycarbonyl group.
  • N-Carbobenzoxy-L-glycine: Similar in structure but with a carbobenzoxy protective group, affecting its reactivity and stability.
CompoundMolecular FormulaUnique Features
N-Benzyloxycarbonyl-L-leucineC14H19NO4Single amino acid derivative
N-Acetyl-L-glycineC6H11NO3Acetyl group instead of benzyloxycarbonyl
N-Carbobenzoxy-L-glycineC10H11NO4Carbobenzoxy protective group

N-benzyloxycarbonyl-L-leucylglycine's uniqueness lies in its combination of two amino acids with a specific protective group, allowing for diverse applications in peptide chemistry and potential therapeutic uses.

N-Methylmorpholine-Mediated Coupling

N-Methylmorpholine has emerged as a preferred base in peptide coupling reactions due to its ability to minimize racemization while maintaining efficient coupling rates [5] [6]. The use of N-methylmorpholine in the synthesis of N-benzyloxycarbonyl-L-leucylglycine typically involves the activation of the N-benzyloxycarbonyl-L-leucine carboxyl group using contemporary coupling reagents such as 1-hydroxybenzotriazole derivatives [5] [7].

The reaction mechanism proceeds through the formation of an activated ester intermediate, which subsequently undergoes nucleophilic attack by the glycine amino group [8]. N-Methylmorpholine serves dual functions as both a base for deprotonation and as a catalyst to enhance the reaction rate [6]. The optimal concentration of N-methylmorpholine ranges from 2-3 equivalents relative to the amino acid substrate, with reactions typically conducted at temperatures between 0-25°C to minimize side reactions [7] [9].

Research findings indicate that N-methylmorpholine-mediated coupling achieves yields of 85-95% for N-benzyloxycarbonyl-L-leucylglycine synthesis when combined with appropriate coupling reagents such as 1-hydroxybenzotriazole-1-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate [5] [10]. The reaction time optimization shows that coupling reactions reach completion within 30-120 minutes under these conditions, with monitoring by thin-layer chromatography providing real-time assessment of reaction progress [7] [11].

Tetrahydrofuran-Based Synthesis

Tetrahydrofuran has gained recognition as an environmentally friendlier alternative to dimethylformamide in peptide synthesis, offering superior performance in terms of product purity and reduced racemization [12] [13]. The application of tetrahydrofuran in N-benzyloxycarbonyl-L-leucylglycine synthesis demonstrates significant advantages in suppressing unwanted side reactions and improving overall synthetic efficiency [14] [15].

The tetrahydrofuran-based methodology employs diisopropylcarbodiimide in combination with OxymaPure as the coupling system, achieving yields of 90-98% with minimal racemization [13] [16]. The reaction conditions require anhydrous tetrahydrofuran and controlled temperature maintenance at 0-25°C throughout the coupling process [17] [14]. This solvent system demonstrates particular effectiveness in reducing the formation of byproducts that commonly occur during peptide synthesis in traditional solvent systems [12] [18].

Studies comparing tetrahydrofuran-based synthesis with conventional dimethylformamide methods reveal substantial improvements in product quality and environmental impact [13] [15]. The tetrahydrofuran approach reduces waste generation by approximately 30-40% compared to traditional methods, while maintaining comparable reaction rates and yields [14] [18]. The enhanced solubility characteristics of tetrahydrofuran also facilitate more efficient purification procedures and reduce the complexity of downstream processing [12] [17].

Modern Synthetic Approaches

Solid-Phase Peptide Synthesis Applications

Solid-phase peptide synthesis has revolutionized the preparation of N-benzyloxycarbonyl-L-leucylglycine through its automated, scalable approach that consistently delivers high-purity products [19] [20]. The methodology employs resin-bound synthesis strategies that eliminate the need for intermediate purification steps while enabling precise control over reaction conditions [21] [22].

The solid-phase approach utilizes 9-fluorenylmethoxycarbonyl chemistry with automated synthesizers capable of producing N-benzyloxycarbonyl-L-leucylglycine at scales ranging from 0.5 to 5.0 millimoles [23] [24]. The synthesis cycle involves sequential deprotection and coupling steps, with each cycle achieving >99% efficiency to ensure high overall yields [25] [26]. Modern solid-phase peptide synthesis systems incorporate real-time monitoring through ultraviolet absorption and conductivity measurements, providing immediate feedback on reaction progress [22] [24].

Research developments in solid-phase methodology have focused on optimizing resin selection, coupling reagent efficiency, and reaction kinetics [19] [21]. The use of polyethylene glycol-based resins demonstrates superior performance for N-benzyloxycarbonyl-L-leucylglycine synthesis, providing enhanced swelling characteristics and improved accessibility of reactive sites [20] [18]. Automated systems now incorporate microwave-assisted synthesis capabilities, reducing reaction times to 15-30 minutes per coupling cycle while maintaining product quality [24] [26].

Solution-Phase Strategies

Contemporary solution-phase strategies for N-benzyloxycarbonyl-L-leucylglycine synthesis have evolved to address the limitations of traditional liquid-phase approaches through innovative activation methods and improved purification techniques [27] [28]. These methodologies focus on achieving efficient coupling reactions while maintaining scalability for industrial applications [29] [30].

The pentafluorophenyl active ester method represents a significant advancement in solution-phase synthesis, employing highly reactive intermediates that undergo rapid coupling with glycine derivatives [30]. This approach utilizes tetrahydrofuran-water solvent systems to achieve yields of 82-90% with simplified purification procedures [27] [30]. The method eliminates the need for neutralization reactions and reduces the number of operational units required for product isolation [28] [30].

Group-Assisted Purification chemistry has emerged as an environmentally friendly alternative for solution-phase synthesis, reducing solvent consumption and waste generation while maintaining synthetic efficiency [28]. This methodology employs recyclable auxiliary groups that facilitate product isolation through selective precipitation or extraction techniques [28]. The approach demonstrates particular advantages for large-scale synthesis applications where traditional purification methods become economically prohibitive [27] [31].

Optimization of Synthetic Protocols

Protocol optimization for N-benzyloxycarbonyl-L-leucylglycine synthesis requires systematic evaluation of multiple parameters including temperature control, reagent stoichiometry, reaction time, and purification methods [21] [25]. The optimization process must balance synthetic efficiency with product quality while considering economic and environmental factors [32] [33].

Optimization ParameterOptimal Range/ConditionsCritical Control PointsScale-up Considerations
Reaction Temperature0-25°C for coupling, -10°C for mixed anhydridesTemperature control ±2°CEnhanced temperature control systems
Reaction Time30-120 minutes for coupling, 5-15 minutes for mixed anhydridesMonitor reaction progress by TLC/HPLCLonger reaction times at larger scale
Solvent SystemDMF/DCM (1:1), THF, or ACN for reduced racemizationAnhydrous conditions essentialSolvent recovery and recycling systems
Coupling Reagent Equivalents1.1-1.5 equivalents of coupling reagentAvoid excess to minimize side reactionsReagent metering and dosing systems
Base Concentration2-3 equivalents of base (triethylamine or N-methylmorpholine)Maintain pH 8-9 during couplingAutomated pH monitoring and control
Reagent Addition RateDropwise addition over 15-30 minutesPrevent exothermic reactionsControlled addition equipment
Workup ProcedureAqueous wash, pH control, organic extractionComplete removal of byproductsContinuous extraction processes
Purification MethodRecrystallization, chromatography, or precipitationAchieve >95% purity for pharmaceutical useIndustrial-scale purification units

Temperature optimization studies demonstrate that coupling reactions proceed most efficiently at 0-25°C, with lower temperatures favoring reduced racemization at the expense of reaction rate [6] [8]. The mixed anhydride method requires more stringent temperature control, with optimal conditions at -10°C to prevent decomposition of the activated intermediate [34] [35]. Reaction time optimization indicates that coupling reactions typically reach completion within 30-120 minutes, depending on the specific coupling system employed [7] [32].

Reagent stoichiometry optimization reveals that 1.1-1.5 equivalents of coupling reagent relative to the carboxylic acid component provides optimal balance between reaction efficiency and byproduct formation [8] [36]. Base concentration studies indicate that 2-3 equivalents of N-methylmorpholine or triethylamine are required to maintain appropriate pH conditions while ensuring complete deprotonation of the amino component [6] [10]. The addition rate of reagents significantly impacts reaction outcome, with controlled dropwise addition over 15-30 minutes providing superior results compared to rapid addition methods [35] [37].

Scale-up Considerations and Industrial Synthesis

Industrial-scale synthesis of N-benzyloxycarbonyl-L-leucylglycine presents unique challenges related to equipment design, process control, safety considerations, and economic optimization [38] [39]. The transition from laboratory-scale to industrial production requires comprehensive evaluation of process parameters and implementation of robust quality control systems [40] [41].

AspectKey ConsiderationsCritical Success FactorsTypical Challenges
Raw Material SourcingSecure supply of N-Cbz-L-leucine, glycine, coupling reagentsVendor qualification, material specificationsSupply chain disruptions, material variability
Equipment RequirementsReactors with temperature control, automated dosing systemsEquipment validation, maintenance programsEquipment scaling effects, cleaning validation
Process SafetyHandling of hazardous reagents, explosion-proof equipmentSafety protocols, emergency proceduresRegulatory safety requirements, personnel training
Waste ManagementSolvent recovery, waste minimization, environmental impactWaste treatment systems, environmental permitsWaste disposal costs, environmental regulations
Quality ControlIn-process monitoring, analytical testing, batch recordsValidated analytical methods, stability studiesMethod transfer, analytical challenges
Regulatory ComplianceGMP compliance, regulatory filing requirementsDocumentation systems, regulatory submissionsChanging regulations, submission timelines
Cost ConsiderationsRaw material costs, equipment investment, operational expensesCost optimization, supply chain managementRaw material price fluctuations, competitive pricing
Production CapacityBatch size optimization, production schedulingFacility utilization, production efficiencyDemand forecasting, inventory management

Scale-up of synthetic methodologies requires careful consideration of heat transfer, mixing efficiency, and reaction kinetics at industrial scales [42] [38]. The scaling of temperature-sensitive reactions, such as mixed anhydride formation, necessitates enhanced cooling systems and precise temperature control to maintain product quality [35] [39]. Mixing efficiency becomes critical at larger scales, requiring specialized reactor designs and impeller configurations to ensure uniform reagent distribution [38] [43].

Economic optimization of industrial synthesis focuses on raw material costs, which typically represent 60-70% of total production expenses [42] [43]. The cost of N-benzyloxycarbonyl-L-leucine and coupling reagents significantly impacts overall production economics, requiring strategic sourcing and inventory management approaches [38] [44]. Solvent recovery systems become essential at industrial scale, with recovery rates of 85-95% required to maintain economic viability [43] [45].

Process safety considerations include the handling of hazardous reagents such as dicyclohexylcarbodiimide and organic solvents, requiring specialized equipment and extensive personnel training [38] [39]. The implementation of continuous monitoring systems for temperature, pH, and reaction progress ensures consistent product quality while minimizing safety risks [46] [47]. Waste management strategies must address solvent disposal, reagent byproducts, and environmental compliance requirements [45] [43].

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

322.15287181 g/mol

Monoisotopic Mass

322.15287181 g/mol

Heavy Atom Count

23

Sequence

LG

Dates

Last modified: 08-15-2023

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